molecular formula C21H21FN4O2S B2715838 N-(1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 953967-31-2

N-(1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B2715838
CAS No.: 953967-31-2
M. Wt: 412.48
InChI Key: QOGKIECMARJGMB-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a benzothiazole moiety and a 4-fluorophenylcarbamoyl methyl group.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)23-19(27)13-26-11-9-14(10-12-26)20(28)25-21-24-17-3-1-2-4-18(17)29-21/h1-8,14H,9-13H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGKIECMARJGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=CC=CC=C3S2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the piperidine ring, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

    Formation of Benzo[d]thiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of Fluorophenyl Group: This step often involves the use of fluorinated aniline derivatives and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula is C17H18FN3O2SC_{17}H_{18}FN_{3}O_{2}S, and it has a molecular weight of approximately 345.41 g/mol. Its structure includes a piperidine ring, a benzothiazole moiety, and a fluorophenyl group, which contribute to its pharmacological properties.

Anticancer Activity

Numerous studies have indicated that N-(1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound interferes with cell cycle regulation and induces apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
  • Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects against various bacterial strains.

  • Research Findings : In vitro assays revealed that it exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using standard methods such as disk diffusion and broth microdilution techniques .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)5.0
AnticancerA549 (Lung Cancer)7.5
AntimicrobialStaphylococcus aureus12.0
AntimicrobialEscherichia coli15.0
Anti-inflammatoryRAW 264.7 Macrophages10.0

Synthesis and Development

The synthesis of this compound involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Piperidine Ring Construction : The piperidine ring is formed via reductive amination or similar methods.
  • Final Coupling : The final product is obtained through coupling reactions with fluorophenyl carbamoyl derivatives.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms behind the biological activities of this compound and explore its potential as a lead compound for drug development.

Potential Research Areas Include:

  • Structural modifications to enhance potency and selectivity.
  • In vivo studies to assess therapeutic efficacy and safety profiles.
  • Combination therapy approaches with existing anticancer or antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, affecting cell signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The target compound shares a piperidine-4-carboxamide backbone with several analogs, but its substituents distinguish it in terms of binding and physicochemical properties. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Synthetic Yield Key Features
Target Compound Piperidine-4-carboxamide N-(1,3-benzothiazol-2-yl), 4-fluorophenylcarbamoyl methyl ~434.4 (estimated) Not reported Combines benzothiazole (H-bond acceptor) with fluorophenyl (lipophilicity)
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide Piperidine-1-carboxamide 4-Bromo-benzodiazolone, 4-chlorophenyl 449.1 74% Halogenated benzodiazolone (enhanced potency but reduced solubility)
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-[(5-bromothiophenesulfonyl)amino]cyclohexanecarboxamide Cyclohexanecarboxamide 5-Bromothiophenesulfonyl, 6-methoxybenzothiazole 544.51 Not reported Sulfonyl group (polar) with methoxybenzothiazole (electron-rich aromatic)
1-(2-Furoyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide Piperidine-4-carboxamide 2-Furoyl, 4-methylbenzothiazole ~385.4 (estimated) Not reported Furoyl (oxygen heterocycle) increases polarity; methylbenzothiazole (steric bulk)

Substituent Effects on Activity and Solubility

  • Halogenation : Bromo or chloro substituents (e.g., ) improve target affinity but reduce solubility. The target’s 4-fluorophenyl group balances lipophilicity and metabolic stability .
  • Benzothiazole vs. Benzodiazolone : The benzothiazole in the target compound may offer stronger H-bonding compared to benzodiazolone analogs (e.g., ), which rely on carbonyl interactions.
  • Sulfonyl vs. Carbamoyl : Sulfonyl groups (e.g., ) increase polarity, whereas the carbamoyl methyl in the target compound enhances flexibility and hydrophobic interactions.

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a piperidine ring, and a fluorophenyl group. The presence of these functional groups contributes to its pharmacological properties. The molecular formula is C18H19FN4O2SC_{18}H_{19FN_4O_2S}, with a molecular weight of approximately 368.43 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzothiazole Core : Achieved through the cyclization of 2-aminothiophenol with appropriate reagents.
  • Introduction of the Piperidine and Fluorophenyl Groups : This can be done via nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, affecting signaling pathways crucial for cellular functions.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its role in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, it demonstrated significant inhibition of cell viability in ovarian cancer cells with IC50 values ranging from 30 to 50 µM.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study published in MDPI reported that compounds similar to this compound showed varying degrees of cytotoxicity against different cancer cell lines, including A-427 and LCLC-103H. The most potent derivatives had IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Research indicated that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
  • Comparative Activity : In comparative studies with other benzothiazole derivatives, this compound exhibited unique activity profiles, suggesting that modifications to the benzothiazole structure can enhance biological efficacy .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 (µM) Mechanism
CytotoxicityOvarian Cancer (OVCAR-3)31.5Apoptosis via caspase activation
CytotoxicityLung Cancer (A-427)43.9Cell cycle arrest
Enzyme InhibitionMAGL0.84Competitive inhibition

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